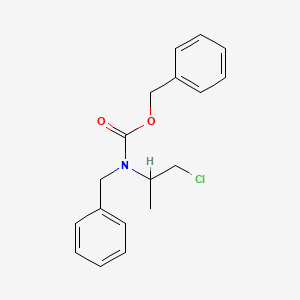
Benzyl Benzyl(1-chloropropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl Benzyl(1-chloropropan-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of benzyl chloroformate with 1-chloropropan-2-amine . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl Benzyl(1-chloropropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted carbamates, amines, and thiocarbamates, depending on the reagents and conditions used .
Scientific Research Applications
Benzyl Benzyl(1-chloropropan-2-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: An intermediate in the synthesis of pharmaceuticals, particularly those targeting hypertension.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl Benzyl(1-chloropropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: An ester of carbamic acid and benzyl alcohol, used as a protected form of ammonia in organic synthesis.
Phenoxybenzamine Hydrochloride: An irreversible α-antagonist used in the treatment of hypertension.
Uniqueness
Benzyl Benzyl(1-chloropropan-2-yl)carbamate is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C18H20ClNO2 |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
benzyl N-benzyl-N-(1-chloropropan-2-yl)carbamate |
InChI |
InChI=1S/C18H20ClNO2/c1-15(12-19)20(13-16-8-4-2-5-9-16)18(21)22-14-17-10-6-3-7-11-17/h2-11,15H,12-14H2,1H3 |
InChI Key |
BCHWKOXKCVEFIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCl)N(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















